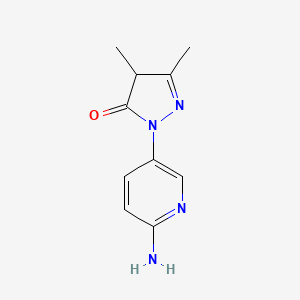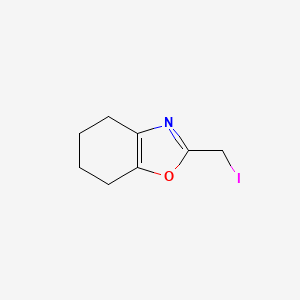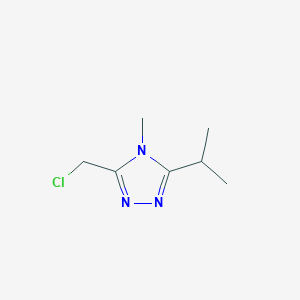
1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features both pyridine and pyrazolone moieties
Preparation Methods
The synthesis of 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 3,4-dimethylpyrazolone.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The product is purified using recrystallization techniques to obtain high purity this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one can be compared with similar compounds such as:
6-Aminopyridin-3-ylboronic acid: This compound shares the aminopyridine moiety but differs in its boronic acid functionality, leading to different chemical properties and applications.
3-(6-Aminopyridin-3-yl)acrylate:
The uniqueness of this compound lies in its combination of pyridine and pyrazolone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-(6-aminopyridin-3-yl)-4,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N4O/c1-6-7(2)13-14(10(6)15)8-3-4-9(11)12-5-8/h3-6H,1-2H3,(H2,11,12) |
InChI Key |
IUPUNBKMLILTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C2=CN=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)


![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)






![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)
